

# Fluorescent Red Mega 500 DNA sequencing applications

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## Compound of Interest

Compound Name: *Fluorescent Red Mega 500*

Cat. No.: *B12058957*

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Application Note: High-Precision DNA Sizing & Genotyping using **Fluorescent Red Mega 500** (ET500-R)

## Executive Summary

Product Identity: **Fluorescent Red Mega 500** (commonly referenced as the MegaBACE™ ET500-R Size Standard). Chemistry Class: Energy Transfer (ET) Dye Technology. Primary Application: Internal Lane Standards (ILS) for Fragment Analysis, Microsatellite Instability (MSI), and Sequencing Library QC.

This technical guide outlines the deployment of the **Fluorescent Red Mega 500** (ET500-R) standard in high-throughput capillary electrophoresis (CE). Unlike conventional ROX standards, the ET500-R utilizes Energy Transfer (FRET) chemistry to maximize signal-to-noise ratios on 488 nm excitation platforms (e.g., MegaBACE, ABI 3730 with filter modification). This guide bridges the gap between raw chemistry and actionable data for drug development and clinical genomics.

## The Chemistry: Energy Transfer (ET) Mechanism

Standard red dyes (like ROX) excite poorly under the standard 488 nm Argon-ion lasers found in most sequencers, leading to weak signals or the need for high concentrations. The Red Mega 500 solves this via a "molecular antenna" system.

- Donor: A Fluorescein-derivative (high absorption at 488 nm).
- Acceptor: A Rhodamine-derivative (emits in the Red channel, ~605 nm).
- Linker: A rigid chemical spacer ensuring optimal distance for non-radiative energy transfer.

Mechanism of Action:

- Laser hits the Donor at 488 nm.
- Donor transfers energy (via FRET) to the Acceptor.
- Acceptor emits a strong fluorescent signal at ~605 nm.
- Result: 10-20x brighter signal than direct excitation of ROX, allowing for lower loading mass and reduced spectral bleed-through.

## Visualization: Energy Transfer Pathway



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Caption: Schematic of the Energy Transfer (ET) process where 488nm excitation is up-converted to a red emission signal.

## Applications in Drug Development & Genomics

While often categorized under "Sequencing," the Red Mega 500 is the backbone of Fragment Analysis, which runs on the same hardware as Sanger sequencing.

Application	Role of Red Mega 500	Clinical/Research Relevance
Microsatellite Instability (MSI)	Internal Size Standard	Critical biomarker for Lynch Syndrome and Immunotherapy response (PD-1/PD-L1).
SNP Genotyping (SNaPshot)	Mobility Reference	Pharmacogenomics (CYP450 variants) and patient stratification.
Loss of Heterozygosity (LOH)	Allele Sizing	Detecting tumor suppressor gene deletions in oncology studies.
Library QC	Fragment Verification	Validating PCR amplicon sizes prior to NGS or Sanger sequencing.

## Detailed Protocol: Microsatellite Analysis Workflow

Objective: Accurate sizing of PCR fragments using ET500-R as the in-lane control.

### A. Reagent Preparation

- Loading Solution: Formamide (Hi-Di) mixed with ET500-R.
  - Ratio: 0.5  $\mu$ L ET500-R : 9.5  $\mu$ L Formamide per sample.
- Sample: Desalted PCR product (diluted 1:10 or 1:20 depending on yield).

### B. The "Salt Front" Critical Control Point

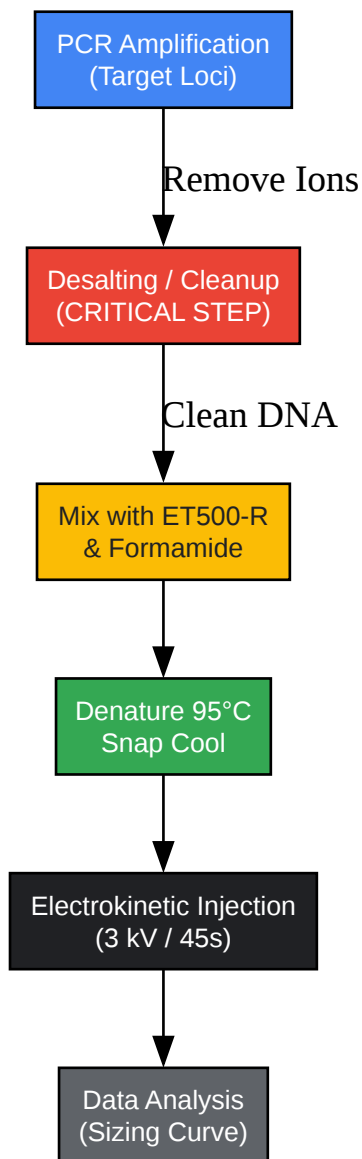
Senior Scientist Insight: Capillary electrophoresis relies on electrokinetic injection. DNA is negatively charged and moves into the capillary when voltage is applied. Salt ions (Cl<sup>-</sup>, Na<sup>+</sup>) are smaller and more mobile than DNA. If your sample is not desalted, the instrument will inject salt instead of DNA, resulting in zero signal.

- Mandatory Step: Dialysis or Sephadex G-50 cleanup of all PCR products before mixing with Red Mega 500.

## C. Step-by-Step Workflow

- PCR Amplification: Generate fluorescently labeled fragments (FAM/TET/HEX) from genomic DNA.
- Desalting:
  - Use a 96-well filtration plate or Sephadex resin.
  - Centrifuge at 900 x g for 2 mins.
- Master Mix Assembly:
  - Combine 9.5  $\mu$ L Hi-Di Formamide + 0.5  $\mu$ L Red Mega 500 Standard.
  - Dispense 10  $\mu$ L into each well of the sequencing plate.
- Sample Addition:
  - Add 1-2  $\mu$ L of desalted PCR product to the wells.
- Denaturation:
  - Heat plate at 95°C for 2 minutes.
  - Snap Cool immediately on ice for 2 minutes (prevents re-annealing).
- Run Conditions (Generic MegaBACE/ABI):
  - Injection: 3 kV for 45 seconds.
  - Run Voltage: 10-15 kV.
  - Run Temp: 60°C.
  - Spectral Matrix: Ensure "ET-ROX" or "MegaBACE ET" matrix is active.

## Visualization: Experimental Workflow



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Caption: Operational workflow emphasizing the critical desalting step required for electrokinetic injection.

## Data Analysis & Troubleshooting

### Sizing Algorithm Selection

For the Red Mega 500, use the Local Southern Method.

- Why? It uses two peaks above and two peaks below the unknown fragment to calculate size, compensating for local mobility anomalies in the polymer.

## Troubleshooting Matrix

Symptom	Probable Cause	Corrective Action
No Peaks (Sample & Standard)	Injection Failure (Salt Front)	Re-desalt sample. Ensure capillary is not clogged.
Standard Present, Sample Absent	PCR Failure or Low Yield	Check PCR on agarose gel. Increase injection time (up to 90s).
"Pull-up" Peaks (Ghost peaks in other colors)	Spectral Overlap	Recalibrate instrument with a fresh Spectral Matrix (Matrix Standard). Reduce sample concentration.
Broad/Split Peaks	Polymer degradation or Re-annealing	Replace polymer. Ensure snap-cooling was immediate (ice bath).

## References

- Amersham Biosciences (Cytiva). (2002). MegaBACE ET500-R Size Standard Technical Datasheet. [Link](#)
- Rosenblum, B. B., et al. (1997). "New dye-labeled terminators for improved DNA sequencing patterns." *Nucleic Acids Research*, 25(22), 4500–4504. [Link](#)
- Thermo Fisher Scientific. (2023). *Fragment Analysis via Capillary Electrophoresis: A Guide to Microsatellite Analysis*. [Link](#)
- GE Healthcare Life Sciences. (2012). *MegaBACE 1000 Instrument Operator's Guide*. [Link](#)

(Note: While the MegaBACE platform is legacy technology, the chemistry principles of ET dyes remain valid and are often adapted for modern platforms like the ABI 3730xl or SeqStudio using custom spectral calibrations.)

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